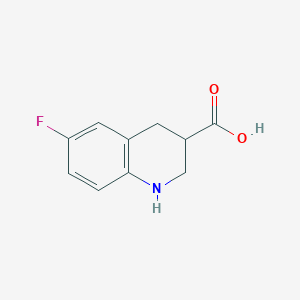
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
描述
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the reaction of 6-fluoroaniline with crotonaldehyde under acidic conditions to form the desired product . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, followed by a series of cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of bacterial DNA-gyrase, leading to the suppression of bacterial growth . Additionally, it may interact with neuroreceptors, influencing neurotransmitter pathways and potentially offering therapeutic benefits for neurodegenerative diseases .
相似化合物的比较
Similar Compounds
- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 5,6,8-Trifluoroquinolines
Uniqueness
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This fluorination enhances its stability and bioavailability, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRMAQMEWGQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


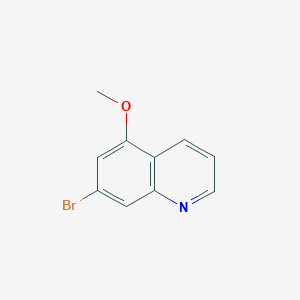
![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
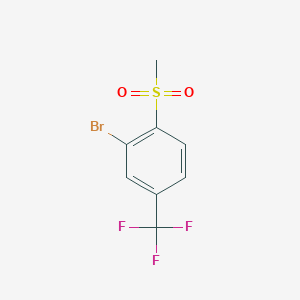
![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)
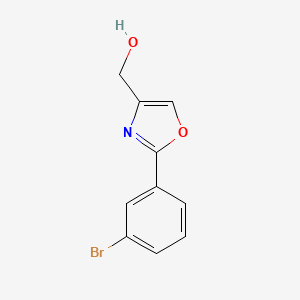
![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
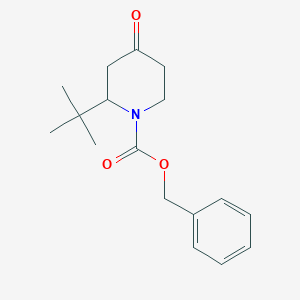
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)
![1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1376938.png)
![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)
![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)
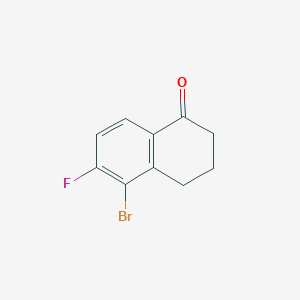
![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)
